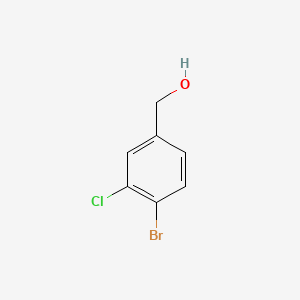

![molecular formula C18H26N2O2 B598748 Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1202179-27-8](/img/structure/B598748.png)

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

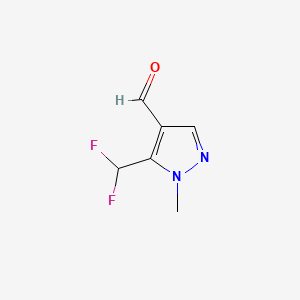

“Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

This compound can be synthesized from a readily available 2,6-diazaspiro[3.4]octane building block . It has been used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives and dihydroisoindolecarboxamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[3.4]octane core, which is a bicyclic structure consisting of a three-membered ring and a four-membered ring sharing a single atom .Chemical Reactions Analysis

This compound participates in various chemical reactions. It is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which act as melanin concentrating hormone (MCH-1R) antagonists . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives, which act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 302.42 . The compound is a solid at room temperature .Mecanismo De Acción

The exact mechanism of action of this compound depends on the specific reactions it is involved in. For example, in the synthesis of spirodiamine-diarylketoxime derivatives, it acts as a reagent that contributes to the formation of the spirodiamine structure . In the synthesis of dihydroisoindolecarboxamide derivatives, it acts as a reagent that contributes to the formation of the dihydroisoindolecarboxamide structure .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEIPQQLKQFDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676487 |

Source

|

| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202179-27-8 |

Source

|

| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)

![2-[5-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydroindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(4-s](/img/no-structure.png)

![4-(6-Chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B598677.png)

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)